![molecular formula C29H24NO2P B11822723 N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine is a complex organic compound with a unique structure
准备方法
The synthesis of N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used include cyclizing agents and catalysts to facilitate the formation of the complex ring system.
Functional Group Introduction: After forming the core structure, various functional groups are introduced through substitution reactions. Reagents such as alkyl halides, amines, and phosphorous compounds are used under controlled conditions to achieve the desired substitutions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
化学反应分析
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms, such as converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include alkyl halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学研究应用
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure makes it a valuable tool for understanding reaction pathways and intermediates.
Biology: In biological research, the compound can be used to study interactions with biomolecules and potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound’s potential medicinal properties are explored for therapeutic applications. Researchers investigate its effects on various biological targets and pathways to identify potential drug candidates.
Industry: In industrial applications, the compound can be used as a precursor for synthesizing other complex molecules. Its unique structure and reactivity make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.
相似化合物的比较
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar pentacyclic structures or functional groups include various polycyclic aromatic hydrocarbons, phosphorous-containing heterocycles, and complex amines.
Uniqueness: The unique combination of a pentacyclic core with multiple functional groups sets this compound apart from others
属性
分子式 |
C29H24NO2P |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C29H24NO2P/c1-19(20-9-4-3-5-10-20)30(2)25-14-8-13-24-23(25)16-18-27-29(24)28-22-12-7-6-11-21(22)15-17-26(28)31-33-32-27/h3-19,33H,1-2H3/t19-,33?/m0/s1 |
InChI 键 |
FVFUMDIRFCLJLM-LPEGZLAKSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
规范 SMILES |
CC(C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


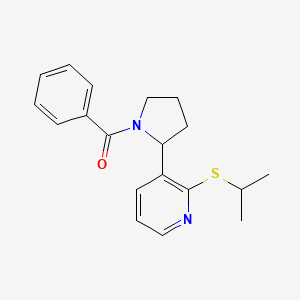
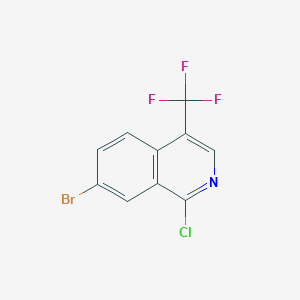

![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
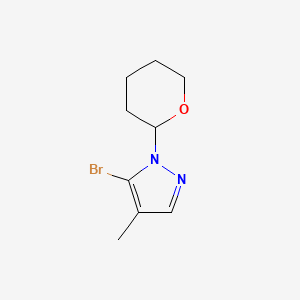
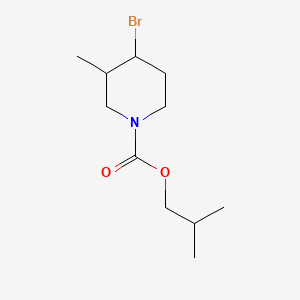

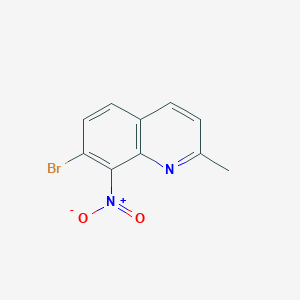
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
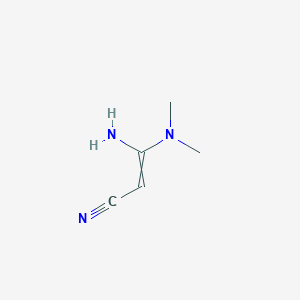
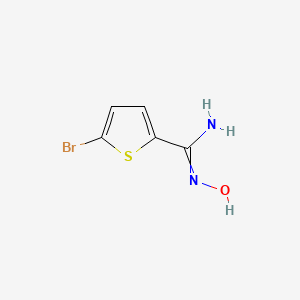
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

